molecular formula C18H18N2O2 B1211100 3-Hydroxyproquazone CAS No. 65765-07-3

3-Hydroxyproquazone

Cat. No. B1211100
CAS RN: 65765-07-3
M. Wt: 294.3 g/mol
InChI Key: HGZHAINHFBFXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyproquazone, also known as 3-Hydroxyproquazone, is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxyproquazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyproquazone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

65765-07-3

Product Name

3-Hydroxyproquazone

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-7-methyl-1-propan-2-ylquinazolin-2-one

InChI

InChI=1S/C18H18N2O2/c1-11(2)20-16-9-12(3)7-8-15(16)17(19-18(20)22)13-5-4-6-14(21)10-13/h4-11,21H,1-3H3

InChI Key

HGZHAINHFBFXIU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC(=CC=C3)O

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC(=CC=C3)O

Other CAS RN

65765-07-3

synonyms

3-hydroxyproquazone
meta-hydroxyproquazone

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 0.5 g of 1-isopropyl-4-(3-methoxyphenyl)-7-methyl-2(1H)-quinazolinone is added 5 ml of 48% (aqueous) hydrobromic acid (heat evolves and the solution turns yellow). The mixture is then refluxed for 6 hours. The mixture is cooled to room temperature, then 95 ml of water added, and the resulting mixture extracted thrice with 100 ml portions of a benzene: n-butanol (8:2) mixture each extract is retained separately). Each extract is washed 4 times with 75 ml portions of water (the pH of the last wash should be neutral). The extracts are combined and evaporated to dryness to obtain a residue which is then crystallized from methanol and ethyl acetate (1:1) to obtain 1-isopropyl-4-(3-hydroxyphenyl)-7-methyl-2(1H)-quinazolinone; m.p. 270°-272°, which yields refined product upon recrystallization from methanol; m.p. 274°-275° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.